5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Description
Pyrazolo[1,5-a]pyrimidines as Privileged Heterocycles in Chemical Research
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry due to their structural versatility and broad bioactivity. These fused bicyclic systems combine pyrazole and pyrimidine rings, enabling interactions with diverse biological targets such as kinases, GPCRs, and phosphodiesterases. Their planar geometry and tunable substitution patterns make them ideal for combinatorial library design, particularly in oncology and infectious disease research. For example, pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of Pim kinases, cyclin-dependent kinases (CDKs), and EGFR, underscoring their therapeutic relevance.
Historical Context of Pyrazolo[1,5-a]pyrimidine Development
The exploration of pyrazolo[1,5-a]pyrimidines dates to the mid-20th century, with early synthetic methods focusing on cyclocondensation of 3-aminopyrazoles with β-diketones. A pivotal advancement occurred in 2007, when Gregg et al. demonstrated the scaffold’s suitability for parallel synthesis, producing over 400 derivatives with varying substituents at positions 3, 6, and 7. Subsequent studies revealed their potential as kinase inhibitors, exemplified by the discovery of PD181141 , a pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitor. Recent innovations, such as copper-catalyzed cross-coupling and microwave-assisted synthesis, have further expanded their accessibility and functional diversity.
IUPAC Nomenclature and Structural Features
The compound 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is systematically named according to IUPAC guidelines (Fig. 1):
- Pyrazolo[1,5-a]pyrimidine core : A fused bicyclic system with nitrogen atoms at positions 1, 2, 5, and 7.
- Substituents :
- 5-Cyclopropyl : A three-membered carbocycle at position 5.
- 7-Trifluoromethyl : A -CF₃ group at position 7.
- 3-Carbonyl chloride : A reactive acyl chloride moiety at position 3.
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₇ClF₃N₃O |
| Molecular weight | 289.64 g/mol |
| Key substituents | Cyclopropyl, -CF₃, -COCl |
| CAS Registry Number | 861452-41-7 |
Table 1: Molecular properties of 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride.
Significance of Key Substituents: Cyclopropyl, Trifluoromethyl, and Carbonyl Chloride
- Cyclopropyl : This strained carbocycle enhances metabolic stability and modulates lipophilicity. Its rigid geometry restricts conformational flexibility, improving target binding selectivity.
- Trifluoromethyl (-CF₃) : The electron-withdrawing -CF₃ group increases electronegativity at position 7, strengthening hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets). Comparative studies show -CF₃ substituents improve bioactivity over -CH₃ in 9.19% of cases.
- Carbonyl chloride (-COCl) : This highly reactive group facilitates derivatization into amides or esters, serving as a key intermediate in prodrug synthesis. For instance, it enables conjugation with amines to form kinase-targeting carboxamides.
Position in Contemporary Heterocyclic Chemistry Research
Recent advances highlight this compound’s role in targeted cancer therapy . Its trifluoromethyl and cyclopropyl groups align with modern drug design principles favoring sp³-rich , stereochemically complex scaffolds. Synthetic methodologies, such as palladium-catalyzed cross-coupling and green chemistry approaches, have streamlined its production. Additionally, computational studies predict strong binding to CDK2 and B-Raf kinases, making it a candidate for personalized oncology regimens.
Properties
IUPAC Name |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9(19)6-4-16-18-8(11(13,14)15)3-7(5-1-2-5)17-10(6)18/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTADIIITMEPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Ring
The synthesis begins with constructing the pyrazole moiety. A β-dicarbonyl compound (e.g., diethyl malonate) reacts with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. For example:
$$
\text{Diethyl malonate} + \text{Hydrazine derivative} \xrightarrow{\text{Base}} \text{5-Aminopyrazole intermediate}
$$
The choice of hydrazine derivative (e.g., 5-amino-3-methylpyrazole) dictates substitution patterns.
Cyclization to Pyrazolo[1,5-a]pyrimidine
The pyrazole intermediate undergoes cyclization with a nitrile or amidine to form the pyrimidine ring. For instance, reaction with acetonitrile under basic conditions yields the fused bicyclic system:
$$
\text{Pyrazole intermediate} + \text{CH}_3\text{CN} \xrightarrow{\text{LiHMDS, -78°C}} \text{Pyrazolo[1,5-a]pyrimidine}
$$
This step is critical for establishing the C5 and C7 positions.
Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at C7 is introduced via electrophilic or radical trifluoromethylation. Common reagents include:
- Trifluoromethyl iodide (CF$$_3$$I) under copper catalysis.
- Umemoto’s reagent (Togni’s reagent II) for electrophilic trifluoromethylation.
Reaction conditions (e.g., temperature, catalyst loading) are optimized to minimize byproducts.
Cyclopropane Installation at C5
Cyclopropanation is achieved through two primary routes:
- Nucleophilic substitution : A pre-formed cyclopropyl group displaces a leaving group (e.g., chloride) at C5.
- Cyclopropanation of allylic precursors : Transition metal-catalyzed cyclopropanation using diazocyclopropane.
For example:
$$
\text{Chloropyrazolo[1,5-a]pyrimidine} + \text{Cyclopropylmagnesium bromide} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{5-Cyclopropyl derivative}
$$
Carboxylic Acid to Acyl Chloride Conversion
The final step involves converting the C3 carboxylic acid to the acyl chloride using thionyl chloride (SOCl$$_2$$) :
Reaction Mechanism and Conditions
- Dissolution : The carboxylic acid (Intermediate I) is dissolved in anhydrous dichloromethane (DCM).
- Reagent addition : SOCl$$_2$$ is added dropwise at 0°C, followed by reflux at 40–50°C for 4–6 hours.
- Workup : Excess SOCl$$_2$$ is removed under reduced pressure, and the residue is quenched with ice water.
- Purification : The acyl chloride is extracted with DCM, dried (Na$$2$$SO$$4$$), and purified via recrystallization.
$$
\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$
Optimization Insights
- Solvent choice : DCM or toluene ensures homogeneity and avoids side reactions.
- Stoichiometry : A 1.25:1 molar ratio of SOCl$$_2$$ to carboxylic acid maximizes yield.
- Temperature control : Reflux at 50°C minimizes decomposition of heat-sensitive intermediates.
Analytical Characterization and Quality Control
Spectroscopic Validation
- $$^1$$H NMR : Signals for cyclopropyl protons (δ 0.8–1.2 ppm) and trifluoromethyl group (δ -60 ppm in $$^{19}$$F NMR).
- IR spectroscopy : Strong absorbance at 1775 cm$$^{-1}$$ (C=O stretch of acyl chloride).
- Mass spectrometry : Molecular ion peak at m/z 289.64 (calculated for C$${11}$$H$$7$$ClF$$3$$N$$3$$O).
Purity Assessment
- HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient).
- Elemental analysis : Concordance with theoretical values (C: 45.61%, H: 2.44%, N: 14.52%).
Challenges and Alternative Pathways
Competing Side Reactions
Alternative Reagents for Acyl Chloride Formation
- Oxalyl chloride : Yields comparable results but requires longer reaction times.
- Phosphorus pentachloride (PCl$$_5$$) : Less preferred due to phosphorus byproduct formation.
Industrial-Scale Considerations
Cost-Efficiency
- SOCl$$2$$ recycling : Capturing and reusing excess SOCl$$2$$ reduces waste.
- Catalyst recovery : Palladium catalysts from cyclopropanation steps are reclaimed via filtration.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Synthesis Pathways
The synthesis of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride can be achieved through several methods:
- SNAr Reactions : A significant approach involves the use of nucleophilic aromatic substitution reactions. For instance, the compound can be synthesized via a sequence that includes C–O bond activation followed by Suzuki cross-coupling reactions. This method has shown high yields (up to 91%) and allows for the introduction of various substituents on the pyrazolo[1,5-a]pyrimidine core .
- Direct Amination : Another method involves direct amination or thiolation via C-OH bond activation, which has been reported to yield new derivatives with promising biological activities .
Biological Activities
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride exhibits a range of biological activities:
- Trk Kinase Inhibition : The compound has been identified as an inhibitor of Trk kinases, which are involved in various signaling pathways related to cancer and neurological disorders. This makes it a potential candidate for treating diseases such as neurodegenerative disorders and certain cancers .
- PI3K Inhibition : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit selective inhibition of phosphoinositide 3-kinase (PI3K), particularly the delta isoform (PI3Kδ). This pathway is crucial in cancer and inflammatory diseases, suggesting that these compounds could serve as therapeutic agents in conditions like systemic lupus erythematosus and multiple sclerosis .
Therapeutic Potential
The therapeutic applications of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride are expanding:
- Cancer Treatment : Given its role as a PI3Kδ inhibitor, this compound is being explored for its potential in cancer therapy. Its ability to selectively inhibit specific pathways may lead to fewer side effects compared to traditional chemotherapeutics .
- Inflammatory Diseases : The compound's efficacy in modulating immune responses positions it as a candidate for treating autoimmune conditions. Studies have shown that pyrazolo[1,5-a]pyrimidines can effectively reduce inflammation and provide therapeutic benefits in models of systemic lupus erythematosus and multiple sclerosis .
Case Studies
Several studies have documented the applications of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Carboxylic Acid Derivative
- Compound : 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- CAS : 861408-98-2
- Formula : C₁₁H₈F₃N₃O₂
- Molecular Weight : 271.20 g/mol
- Key Differences : The carboxylic acid group (-COOH) replaces the carbonyl chloride (-COCl), reducing electrophilicity and reactivity. This derivative serves as a precursor to the acyl chloride and may exhibit improved stability under aqueous conditions .
Ethyl Ester Derivative
- Compound : Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
- CAS : 827591-57-1
- Formula : C₁₃H₁₆F₃N₃O₂
- Molecular Weight : 303.28 g/mol (calculated)
- Key Differences : The ethyl ester (-COOEt) group introduces steric bulk and hydrolytic stability compared to the chloride. This derivative is likely used as a stable intermediate or prodrug candidate .
Methyl Ester Derivative
- Compound : Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- CAS : 1018142-86-3
- Key Differences : The methyl ester (-COOMe) further reduces molecular weight and may alter solubility profiles compared to the ethyl analog. Such esters are often employed in medicinal chemistry to modulate bioavailability .
Heterocyclic Variants
Triazolo[1,5-a]pyrimidine Analog
- Compound: 3-[5-(1-Methylpyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- CAS : 1174884-97-9
- Formula : C₁₃H₁₁F₃N₆O₂
- Molecular Weight : 340.27 g/mol
Data Table: Comparative Analysis of Key Compounds
Biological Activity
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride (CAS Number: 861452-41-7) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H7ClF3N3O
- Molecular Weight : 289.641 g/mol
- Purity : Typically above 95% in commercial preparations.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activities. Specifically, compounds within this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
-
Mechanism of Action :
- CDK Inhibition : 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride has been reported to inhibit CDK2 activity, leading to cell cycle arrest and apoptosis in various cancer cell lines such as MCF-7 and HCT116. The binding of this compound to the ATP-binding site of CDK2 prevents the phosphorylation of substrates essential for cell cycle progression .
-
Case Studies :
- In vitro studies demonstrated that this compound induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. For instance, a study showed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis in MCF-7 breast cancer cells .
Enzymatic Inhibition
Beyond its anticancer effects, 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride also exhibits inhibitory effects on various enzymes:
- Enzyme Targets : The compound has shown potential as an inhibitor for other kinases and enzymes involved in cellular signaling pathways, which could be leveraged for therapeutic interventions in diseases characterized by dysregulated kinase activity .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is influenced by their structural features:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
- Cyclopropyl Ring : The cyclopropyl moiety contributes to the rigidity of the molecule, potentially increasing specificity towards biological targets.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in MCF-7 and HCT116 cells via CDK2 inhibition. |
| Enzymatic Inhibition | Acts on multiple kinases; potential for broader therapeutic applications. |
| Structure-Activity Relationship | Trifluoromethyl and cyclopropyl groups enhance biological activity. |
Q & A
Q. What are the standard synthetic routes for 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride, and how are intermediates characterized?
The synthesis typically involves:
- Stepwise functionalization : Starting from pyrazolo[1,5-a]pyrimidine cores, cyclopropane and trifluoromethyl groups are introduced via nucleophilic substitution or cycloaddition reactions. For example, intermediates like 7-hydroxypyrazolo[1,5-a]pyrimidines are treated with POCl₃ to install chloride groups (similar to methods in ).
- Characterization : Key intermediates are confirmed via ¹H/¹³C NMR (to verify substituent positions), IR spectroscopy (to detect carbonyl or C–Cl stretches), and mass spectrometry (to confirm molecular weight). Recrystallization in ethanol/DMF or ethyl acetate improves purity ().
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H NMR : Identifies proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, trifluoromethyl CF₃ as a singlet near δ 3.9 ppm).
- ¹³C NMR : Confirms carbonyl chloride (C=O at ~170 ppm) and pyrimidine ring carbons.
- IR : Strong absorbance at ~1750 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C–Cl bond).
- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and planarity (e.g., ).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in substituent positioning or isomerism?
- Crystal packing analysis : Monoclinic systems (e.g., space group P21/c) reveal intermolecular interactions like C–H⋯N hydrogen bonds, which stabilize planar structures ().
- Bond angle deviations : For example, cyclopropyl ring strain (C–C–C angles ~60°) and pyrimidine ring planarity (dihedral angles <5°) confirm substituent geometry ().
Q. What methodologies address low yields in the final acyl chloride formation step?
Q. How do researchers analyze discrepancies in spectroscopic data between synthetic batches?
- Comparative spectral libraries : Cross-reference with published NMR/IR datasets (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ).
- Impurity profiling : LC-MS or HPLC identifies byproducts (e.g., unreacted cyclopropane precursors or hydrolyzed carbonyl acids).
Experimental Design & Data Analysis
Q. What strategies optimize reaction conditions for introducing the trifluoromethyl group?
Q. How can computational modeling predict biological activity or reactivity?
- Docking studies : Molecular docking with targets like kinases or benzodiazepine receptors identifies potential binding modes ().
- DFT calculations : Predict electrophilic sites (e.g., carbonyl chloride reactivity) using HOMO/LUMO analysis ().
Structure-Activity Relationship (SAR) Studies
Q. What substituent modifications enhance the compound’s bioactivity in kinase inhibition assays?
Q. How does the acyl chloride moiety influence derivatization for prodrug development?
- Nucleophilic substitution : React with amines (e.g., aniline) to form carboxamides, enhancing solubility ().
- Stability testing : Monitor hydrolysis to carboxylic acid under aqueous conditions (pH 7.4, 37°C) via HPLC.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
